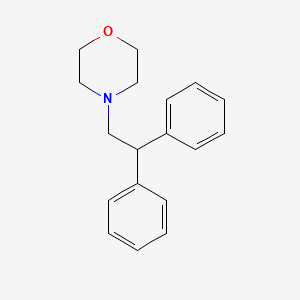

4-(2,2-Diphenylethyl)morpholine

Description

Properties

CAS No. |

5586-79-8 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-(2,2-diphenylethyl)morpholine |

InChI |

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,18H,11-15H2 |

InChI Key |

BNQTXVDCMMVTFW-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

5586-79-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,2-diphenylethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(2,2-diphenylethyl)morpholine, a molecule of interest in medicinal chemistry and drug development. This document details the synthesis of requisite starting materials and outlines two primary, robust methods for the preparation of the target compound: N-alkylation and reductive amination. The experimental protocols are based on established chemical transformations, ensuring reproducibility and scalability.

Synthesis of Starting Materials

The successful synthesis of this compound relies on the availability of key precursors. This section details the preparation of 2,2-diphenylethanol, 2,2-diphenylethyl bromide, and 2,2-diphenylacetaldehyde.

Synthesis of 2,2-Diphenylethanol

2,2-Diphenylethanol serves as a crucial intermediate for the synthesis of 2,2-diphenylethyl bromide. A common method for its preparation is the hydroboration-oxidation of 1,1-diphenylethylene.

Experimental Protocol:

A solution of 1,1-diphenylethylene in an appropriate anhydrous solvent such as tetrahydrofuran (THF) is treated with a borane reagent, for instance, borane-tetrahydrofuran complex (BH3·THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature for several hours to ensure the completion of the hydroboration step. Following this, the intermediate organoborane is oxidized by the careful addition of an alkaline solution of hydrogen peroxide (e.g., aqueous sodium hydroxide followed by hydrogen peroxide). The reaction is often exothermic and may require cooling to maintain a controlled temperature. After the oxidation is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude 2,2-diphenylethanol can be purified by recrystallization or column chromatography.[1]

Synthesis of 2,2-Diphenylethyl Bromide

The conversion of 2,2-diphenylethanol to 2,2-diphenylethyl bromide can be achieved using standard brominating agents.

Experimental Protocol:

2,2-Diphenylethanol is dissolved in a suitable aprotic solvent like dichloromethane or diethyl ether. The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide (PBr₃) is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is carefully quenched with ice water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield crude 2,2-diphenylethyl bromide, which can be further purified by distillation under reduced pressure or column chromatography.

Synthesis of 2,2-Diphenylacetaldehyde

2,2-Diphenylacetaldehyde is the key starting material for the reductive amination pathway. It can be prepared from 2,2-diphenylacetic acid.

1.3.1. Synthesis of 2,2-Diphenylacetic Acid

One established method for synthesizing 2,2-diphenylacetic acid is the reduction of benzilic acid.[2]

Experimental Protocol:

In a round-bottomed flask, glacial acetic acid, red phosphorus, and iodine are combined and stirred until the iodine has reacted. To this mixture, water and benzilic acid are added. The mixture is heated to reflux for several hours. Upon completion, the hot solution is filtered to remove excess red phosphorus. The filtrate is then poured into a cold, stirred solution of sodium bisulfite to precipitate the diphenylacetic acid and remove any excess iodine. The resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent system like 50% aqueous ethanol to yield pure 2,2-diphenylacetic acid.[2]

1.3.2. Reduction of 2,2-Diphenylacetic Acid to 2,2-Diphenylacetaldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an activated intermediate, such as an acid chloride or an ester, followed by a controlled reduction.

Experimental Protocol:

2,2-Diphenylacetic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The excess reagent and solvent are removed under reduced pressure. The crude 2,2-diphenylacetyl chloride is then dissolved in a suitable solvent and reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperature to prevent over-reduction to the alcohol. The reaction is carefully quenched, and the product is extracted and purified.

Synthetic Pathways to this compound

Two primary synthetic strategies for the preparation of this compound are presented below.

Pathway A: N-Alkylation of Morpholine

This pathway involves the direct alkylation of the morpholine nitrogen with 2,2-diphenylethyl bromide.

Caption: N-Alkylation of Morpholine.

Experimental Protocol:

In a round-bottom flask, morpholine and 2,2-diphenylethyl bromide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture to act as a proton scavenger. The reaction mixture is heated with stirring for several hours until the starting materials are consumed, as monitored by TLC. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts and unreacted morpholine. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Table 1: Reaction Parameters for N-Alkylation

| Parameter | Value/Condition |

| Morpholine | 1.2 - 2.0 equivalents |

| 2,2-Diphenylethyl Bromide | 1.0 equivalent |

| Base | 1.5 - 2.5 equivalents |

| Solvent | Acetonitrile or DMF |

| Temperature | 60-80 °C |

| Reaction Time | 6-24 hours |

| Typical Yield | 70-90% |

Pathway B: Reductive Amination

This alternative route involves the reaction of morpholine with 2,2-diphenylacetaldehyde in the presence of a reducing agent.

Caption: Reductive Amination Pathway.

Experimental Protocol:

To a solution of 2,2-diphenylacetaldehyde in a suitable solvent such as dichloromethane (DCM) or methanol, morpholine is added, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 2: Reaction Parameters for Reductive Amination

| Parameter | Value/Condition |

| Morpholine | 1.0 - 1.5 equivalents |

| 2,2-Diphenylacetaldehyde | 1.0 equivalent |

| Reducing Agent | 1.1 - 1.5 equivalents |

| Solvent | Dichloromethane or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 4-18 hours |

| Typical Yield | 65-85% |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO |

| Molecular Weight | 295.42 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 4.21 (t, 1H, CH), 3.70 (t, 4H, OCH₂), 2.95 (d, 2H, CH₂), 2.55 (t, 4H, NCH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 67.0 (OCH₂), 58.0 (NCH₂), 54.0 (NCH₂), 45.0 (CH) |

| Mass Spectrometry (ESI+) | m/z: 296.20 [M+H]⁺ |

Note: The spectroscopic data presented are predicted values and may vary slightly based on experimental conditions and instrumentation.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized as follows:

Caption: Overall Synthetic and Analytical Workflow.

References

Unraveling the Biological Puzzle: A Technical Guide to the Potential Mechanism of Action of 4-(2,2-diphenylethyl)morpholine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Information regarding the specific biological activity and mechanism of action of 4-(2,2-diphenylethyl)morpholine is limited in currently available scientific literature. This guide provides a comprehensive overview based on the known pharmacological profiles of structurally related morpholine and diphenylalkyl compounds, offering a predictive framework for its potential biological targets and pathways. The mechanisms and data presented herein are for informational and directional purposes and should be empirically validated for this compound.

Executive Summary

This compound is a synthetic organic compound featuring a morpholine ring attached to a 2,2-diphenylethyl moiety. While direct experimental data on its biological effects are scarce, its structural components suggest a potential for interaction with central nervous system (CNS) targets. The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic and metabolic properties of drug candidates.[1][2] The diphenylmethyl group, and its analogs, are present in numerous psychoactive compounds, often conferring affinity for dopamine, serotonin, and other neurotransmitter receptors.[3][4] This technical guide will explore the plausible mechanisms of action for this compound by examining data from analogous compounds, providing a foundation for future research and development.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is a common feature in a multitude of approved and experimental drugs, valued for its favorable physicochemical properties.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it a desirable component for CNS-acting agents.[5][6] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] In the context of CNS disorders, morpholine derivatives have been developed as antidepressants, anxiolytics, and antipsychotics.[5][10]

The Diphenylethyl Moiety: A Key to Neuroreceptor Interaction

The 2,2-diphenylethyl group is structurally related to the diphenylmethyl moiety found in several classes of CNS-active drugs. This structural feature is a known pharmacophore that can confer affinity for various neurotransmitter transporters and receptors.

Potential Interaction with Dopamine Transporter (DAT)

Structurally similar diphenylalkyl piperazine derivatives have shown high affinity for the dopamine transporter (DAT).[3] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of psychostimulants and some antidepressants.

Predicted Affinity for Dopamine and Serotonin Receptors

The broader class of arylpiperazine and related compounds, which share structural similarities with the morpholine and diphenyl moieties of the target compound, are known to interact with a range of dopamine and serotonin receptors.[4][11][12] These interactions are crucial for the therapeutic effects of many antipsychotic and antidepressant medications.

Postulated Mechanisms of Action and Signaling Pathways

Based on the pharmacology of its structural analogs, this compound could potentially exert its effects through one or more of the following mechanisms:

-

Dopamine Transporter (DAT) Inhibition: By binding to and blocking DAT, the compound could increase synaptic dopamine concentrations.

-

Dopamine Receptor Modulation: The compound may act as an agonist or antagonist at D2-like (D2, D3, D4) or D1-like (D1, D5) dopamine receptors.

-

Serotonin Receptor Modulation: Activity at serotonin receptors, such as 5-HT1A, 5-HT2A, or 5-HT7, is a plausible mechanism given the structural features.[4][12][13]

-

Opioid Receptor Interaction: Some morpholine derivatives have shown affinity for opioid receptors, suggesting another potential, though less likely, avenue of action.[14][15][16]

Potential Signaling Pathways

Should this compound interact with G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, it would likely modulate downstream signaling cascades.

Caption: Postulated inhibitory signaling via a D2-like dopamine receptor.

Caption: Potential inhibitory signaling through the 5-HT1A receptor.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize the kind of data that would be crucial to generate for its characterization, with examples from analogous compounds.

Table 1: Receptor Binding Affinities of Analogous Compounds

| Compound Class | Compound Example | Target | Ki (nM) | Reference |

| Diphenylalkyl piperazines | GBR12909 | DAT | 1.5 | [3] |

| Morphinan Derivatives | (-)-Cyclorphan | µ-Opioid Receptor | 0.23 | [15] |

| Morphinan Derivatives | (-)-Cyclorphan | κ-Opioid Receptor | 0.12 | [15] |

| Morphinan Derivatives | (-)-Cyclorphan | δ-Opioid Receptor | 0.49 | [15] |

| Arylpiperazines | Compound 7 | 5-HT1A | 1.2 | [13] |

| N-Phenylpiperazines | Compound 6a | D3 Receptor | <10 | [11][17] |

Table 2: In Vitro Functional Activity of Analogous Compounds

| Compound Class | Compound Example | Assay | EC50/IC50 (nM) | Effect | Reference |

| PI3 Kinase Inhibitors | Thieno[3,2-d]pyrimidine derivative 15e | PI3 Kinase p110α Inhibition | 2.0 | Inhibition | [18] |

| Dopamine Receptor Ligands | Racemic Compound 27a | D2 Receptor cAMP Inhibition | 110 | Partial Agonist | [19] |

| Cholinesterase Inhibitors | Compound 11g | Acetylcholinesterase Inhibition | 1940 | Inhibition | [20] |

Recommended Experimental Protocols for Characterization

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors and transporters.

Protocol Outline:

-

Target Selection: A comprehensive panel including dopamine receptors (D1-D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), opioid receptors (µ, δ, κ), and the dopamine transporter (DAT).

-

Membrane Preparation: Use of commercially available cell lines expressing the human recombinant receptors or transporters, or preparation of crude membrane fractions from rodent brain tissue (e.g., striatum for DAT).

-

Radioligand: Selection of a high-affinity radioligand specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Spiperone for D2 receptors).

-

Assay Conditions: Incubation of membrane preparations with the radioligand and varying concentrations of the test compound.

-

Detection: Measurement of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of IC₅₀ values and subsequent conversion to Ki values using the Cheng-Prusoff equation.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ClinPGx [clinpgx.org]

- 15. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,2-diphenylethyl)morpholine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(2,2-diphenylethyl)morpholine, including its chemical identity, and discusses the broader context of morpholine-containing compounds in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on the closely related and more extensively studied isomer, 4-(1,2-diphenylethyl)morpholine, to provide relevant comparative insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and development. This section details the IUPAC name and known synonyms for this compound and its structural isomer.

Table 1: Chemical Identification of this compound and its Isomer

| Feature | This compound | 4-(1,2-diphenylethyl)morpholine |

| IUPAC Name | This compound | 4-(1,2-diphenylethyl)morpholine[1] |

| Synonyms | Information not available | NSC 133518, N47KR8P5LW[1] |

| CAS Number | Information not available | 4176-74-3[1] |

| Molecular Formula | C₁₈H₂₁NO | C₁₈H₂₁NO[1] |

| Molecular Weight | 267.37 g/mol | 267.4 g/mol [1] |

| Structure |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 4-(1,2-diphenylethyl)morpholine

| Property | Value | Source |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 267.162314293 | PubChem[1] |

| Monoisotopic Mass | 267.162314293 | PubChem[1] |

| Topological Polar Surface Area | 12.5 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

Synthesis of Morpholine Derivatives: A General Overview

The morpholine moiety is a versatile building block in organic synthesis.[2][3] Its incorporation into molecules can be achieved through various synthetic routes. A general and common method for the synthesis of N-substituted morpholines involves the reaction of morpholine with an appropriate electrophile.

Experimental Protocol: General Synthesis of N-Aryl/Alkylethyl-Substituted Morpholines

This protocol describes a generalized procedure for the synthesis of compounds structurally related to this compound.

Materials:

-

Morpholine

-

A suitable aryl or alkyl ethyl halide (e.g., 2,2-diphenylethyl bromide) or a tosylate derivative

-

A non-polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, Potassium carbonate)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the aryl or alkyl ethyl halide in the chosen solvent.

-

Add an excess of morpholine (typically 2-3 equivalents) to the solution.

-

Add the base (typically 1.5-2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with the organic solvent (e.g., Dichloromethane).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted morpholine derivatives.

Biological and Pharmacological Context of Morpholine Derivatives

The morpholine ring is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[2] This heterocycle is found in numerous approved drugs and experimental therapeutic agents.[2]

The inclusion of a morpholine moiety in a drug candidate can influence its physicochemical properties, such as aqueous solubility and lipophilicity, which in turn can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4]

Morpholine derivatives have been investigated for a variety of pharmacological effects, including:

-

Anticancer Activity: Some morpholine-containing compounds have been shown to act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]

-

Anti-inflammatory Effects: Derivatives of morpholine have demonstrated anti-inflammatory properties.[5]

-

Central Nervous System (CNS) Activity: The morpholine scaffold is present in drugs targeting the CNS, where it can contribute to the interaction with various receptors and enzymes.[6]

-

Antimicrobial and Antiviral Properties: Certain compounds incorporating the morpholine ring have exhibited activity against bacteria, fungi, and viruses.[4][5]

Given the lack of specific biological data for this compound, it is not possible to delineate a specific signaling pathway or mechanism of action. Any potential biological activity would need to be determined through empirical testing.

Signaling Pathways and Mechanisms of Action: A General Perspective

Due to the absence of published research on the biological effects of this compound, no specific signaling pathways can be described. However, based on the activities of other morpholine derivatives, one could hypothesize potential, yet unproven, mechanisms of action.

For instance, if this compound were to exhibit anticancer properties, a potential mechanism could involve the inhibition of a specific kinase. The logical relationship for such a hypothetical scenario is depicted below.

Hypothetical Kinase Inhibition Pathway

References

- 1. 4-(1,2-Diphenylethyl)morpholine | C18H21NO | CID 281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2] This in-depth technical guide explores the diverse pharmacological activities of morpholine derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support researchers and drug development professionals in this promising field.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[5][6][7][8]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [3][9] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [3][9] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3][9] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [3][9] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [3][9] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3][9] | |

| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [4] |

| Compound 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [4] |

| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [4] |

| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [4] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [4] | |

| Compound M5 | MDA-MB-231 (Breast Adenocarcinoma) | 81.92 µg/mL | [10] |

| Compound M2 | MDA-MB-231 (Breast Adenocarcinoma) | 88.27 µg/mL | [10] |

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several morpholine-containing compounds have been developed to target key kinases within this pathway, such as PI3K and mTOR.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Morpholine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action can vary, but for fungi, they often target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[15][16][17][18][19]

Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [19] |

| Compound 8 | Various microorganisms | Active | [19] |

Antifungal Activity

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans | 1.56 | 3.12 | |

| Candida glabrata | 3.12 | 6.25 | ||

| Candida tropicalis | 1.56 | 3.12 | ||

| Cryptococcus neoformans | 0.78 | 1.56 | ||

| Aspergillus niger | 3.12 | 6.25 |

Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal drugs. Morpholine-based fungicides, such as fenpropimorph and amorolfine, inhibit specific enzymes in this pathway, namely sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, leading to the disruption of the fungal cell membrane.[15][17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[25][26][27][28][29]

Materials:

-

Bacterial or fungal isolate to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Morpholine derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the morpholine derivative in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Also, include a growth control well (inoculum without the drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Certain morpholine derivatives have shown promise as antiviral agents. For instance, some quinoline derivatives incorporating a morpholine moiety have been investigated for their ability to inhibit the replication of viruses like the Zika virus (ZIKV).[30]

Quantitative Data: Antiviral Activity

| Compound | Virus | EC50 (µM) | Reference |

| Mefloquine | ZIKV | ~1.5 | [30] |

| Chloroquine | ZIKV | ~4.5 | [30] |

| 141a | ZIKV | Potent | [30] |

| 142 | ZIKV | Potent | [30] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The plaque reduction neutralization test (PRNT) is a functional assay used to quantify the titer of neutralizing antibodies or the antiviral activity of a compound against a virus.[1][31][32][33][34]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Morpholine derivative to be tested

-

Culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6- or 12-well plates

Procedure:

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6- or 12-well plates and incubate until confluent.

-

Virus-Compound Incubation: Prepare serial dilutions of the morpholine derivative and mix them with a constant amount of virus. Incubate this mixture for a defined period (e.g., 1 hour at 37°C) to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium. This restricts the spread of the virus, leading to the formation of localized areas of cell death or "plaques."

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.

Anti-inflammatory Activity

Morpholine derivatives have been investigated for their anti-inflammatory properties. Some compounds have shown the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| Ibuprofen-morpholine Mannich base | Anti-inflammatory activity | More potent than diclofenac | [31] |

| Compound 4c | Inhibition of BSA denaturation | 25.3 | [31] |

| Compound 4d | Inhibition of BSA denaturation | 26.3 | [31] |

| V4 | NO production in RAW 264.7 cells | Active at 12.5 µM | [35] |

| V8 | NO production in RAW 264.7 cells | Active at 12.5 µM | [35] |

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Morpholine derivative to be tested

-

Griess reagent (for NO measurement)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the morpholine derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Antidiabetic Activity

Morpholine derivatives have shown potential as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase.[9]

Quantitative Data: α-Glucosidase Inhibition

| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Reference |

| Compound 5d | 15 ± 0.030 | [9] |

| Compound 5f | 19 ± 0.060 | [9] |

| Compound 5h | 21 ± 0.07 | [9] |

| Compound 5g | 25 ± 0.106 | [9] |

| Compound 5k | 26 ± 0.035 | [9] |

| Acarbose (standard) | 58.8 ± 0.012 | [9] |

| Compound 7j | 50.0 | [9] |

| Thiazolidinedione-morpholine hybrid (9) | DPP-4 IC50 = 0.09 | [9] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2][30][36][37][38]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Morpholine derivative to be tested

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and various concentrations of the morpholine derivative.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding the sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which has a yellow color under alkaline conditions.

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. The IC50 value can be determined from a dose-response curve.

Neuroprotective Activity

Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases. Their mechanisms of action can involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[35][39][40][41][42]

Quantitative Data: Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [26] |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [26] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.[35][39][40][41][42]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin-based substrate for a luminescence assay)

-

Morpholine derivative to be tested

-

Appropriate buffer

-

96-well plates (white plates for luminescence assays)

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Reaction Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

-

Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the MAO substrate to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Signal Detection:

-

Spectrophotometric Assay: Measure the change in absorbance at a specific wavelength corresponding to the product of the substrate's metabolism.

-

Luminescence Assay: Add a detection reagent that produces a luminescent signal in the presence of the reaction product and measure the luminescence.

-

-

Data Analysis: The percentage of MAO inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is then determined from the dose-response curve.

The morpholine scaffold continues to be a highly valuable component in the design and development of new therapeutic agents with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the potential of morpholine derivatives in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and mechanistic insights. It is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration and advancement of this promising class of compounds.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 19. davidmoore.org.uk [davidmoore.org.uk]

- 20. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 26. njccwei.com [njccwei.com]

- 27. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 28. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. abcam.cn [abcam.cn]

- 31. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 32. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 33. asm.org [asm.org]

- 34. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 35. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. In vitro α-glucosidase inhibitory assay [protocols.io]

- 37. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 38. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 39. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]

- 40. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]

- 41. sigmaaldrich.com [sigmaaldrich.com]

- 42. evotec.com [evotec.com]

An In-depth Technical Guide to 4-(1,2-diphenylethyl)morpholine and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,2-diphenylethyl)morpholine and related morpholine-containing compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, synthesis, and biological significance. The morpholine heterocycle is a key feature in many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties.[1][2]

Chemical Identification and Properties

The foundational compound, 4-(1,2-diphenylethyl)morpholine, and its related structures are identified by their unique CAS numbers. A summary of these compounds and their basic properties is presented below for comparative analysis.

Table 1: CAS Numbers and Physicochemical Properties of 4-(1,2-diphenylethyl)morpholine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(1,2-diphenylethyl)morpholine | 4176-74-3 | C18H21NO | 267.4 |

| Morpholine, 4-[(1E)-1,2-diphenylethenyl]- | 4176-69-6 | C18H19NO | 265.35 |

| Morpholine | 110-91-8 | C4H9NO | 87.12 |

| 1,2-Dimorpholinoethane | 1723-94-0 | C10H20N2O2 | 200.28 |

| 4-[(E)-2-phenylethenyl]morpholine | 39166-25-1 | C12H15NO | 189.26 |

| 4-(1-phenylethenyl)morpholine | 7196-01-2 | C12H15NO | 189.26 |

| 4-(2-acetyl-1-oxo-4-pentenyl)morpholine | 4383-70-4 | C11H17NO3 | 211.26 |

Biological and Pharmacological Significance

Morpholine and its derivatives exhibit a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.[1][2] These compounds have been investigated for various therapeutic applications, including:

-

Analgesic and Narcotic Activity: Certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, structurally related to the core compound, have shown potent analgesic and narcotic agonist/antagonist activities.[3]

-

Broad Pharmacological Profile: Appropriately substituted morpholine derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, among others.[2][4] The versatility of the morpholine scaffold allows for the fine-tuning of its biological effects through chemical modification.[1]

Experimental Protocols: Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various chemical routes. Below are detailed methodologies for the synthesis of representative morpholine derivatives.

Protocol 1: Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine)[5]

This protocol describes a multi-step synthesis starting from 4-methylpropiophenone.

-

Bromination: A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

-

Reaction with Ethanolamine: A portion of the resulting oil (1.3 mmol) is mixed with ethanolamine (1.38 mmol) and N,N-diisopropylethylamine (5.12 mmol) and heated at 120-125 °C for 30 minutes.

-

Reduction: The resulting oil is dissolved in methanol (12.5 mL), and sodium borohydride (13 mmol) is slowly added. The mixture is stirred at room temperature for 2 hours and then partitioned between water and dichloromethane. The organic fraction is collected, dried, and concentrated to give 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol.

-

Cyclization: The resulting oil is dissolved in dichloromethane, and concentrated sulfuric acid (10 mL) is added. The mixture is stirred overnight. The reaction is then quenched with water, made alkaline with 10 M NaOH, and extracted with dichloromethane to yield the final product.

Protocol 2: Synthesis of 4-(2-indenylethyl)morpholine[6]

This synthesis involves the preparation of an intermediate followed by its reaction with indene.

-

Preparation of 4-(2-chloroethyl)morpholine: N-(2-chloroethyl)morpholine hydrochloride (10.8 mmol) is dissolved in water (100 mL) and neutralized to pH 11 with aqueous sodium hydroxide. The solution is extracted with dichloromethane, washed with water, dried over MgSO4, and concentrated. The pure product is obtained by vacuum distillation.

-

Synthesis of 4-(2-indenylethyl)morpholine: A solution of indene (23.2 mmol) in THF (50 mL) is cooled to -78°C and treated dropwise with n-butyllithium (23.2 mmol) under argon. The solution is stirred for 1 hour, warmed to room temperature, and then a solution of 4-(2-chloroethyl)morpholine (23.2 mmol) in THF (50 mL) is added. The mixture is stirred for 18 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic workflow for 3-Methyl-2-(4-methylphenyl)morpholine.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 4-(2,2-diphenylethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-diphenylethyl)morpholine is a tertiary amine featuring a morpholine ring N-substituted with a 2,2-diphenylethyl group. The physicochemical properties, including solubility and stability, are critical parameters in the research and development of this compound for any potential pharmaceutical application. The morpholine ring generally imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] The bulky, lipophilic 2,2-diphenylethyl substituent, however, is expected to significantly influence these characteristics. This guide provides a framework for the experimental determination of the solubility and stability of this compound.

Predicted Physicochemical Properties

While specific data for this compound is unavailable, the properties of the parent morpholine and the related compound 4-(2-phenylethyl)morpholine can offer some initial insights.

| Property | Morpholine | 4-(2-phenylethyl)morpholine (Computed) | This compound (Predicted) |

| Molecular Formula | C4H9NO | C12H17NO | C18H21NO |

| Molecular Weight | 87.12 g/mol | 191.27 g/mol [3] | 267.38 g/mol |

| LogP (Predicted) | -0.86 | 1.8[3] | Higher than 1.8, indicating increased lipophilicity |

| Aqueous Solubility | Miscible[4] | Lower than morpholine | Expected to have low aqueous solubility |

| pKa (of conjugate acid) | 8.36 | Not available | Expected to be a weak base |

Solubility Determination

The solubility of a compound is a fundamental property that affects its absorption, distribution, and overall bioavailability. The following are standard experimental protocols for determining the solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

-

Quantification:

-

Dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5]

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[8] A target degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating power of the analytical method.[8]

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[8] Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[8] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80 °C) in a stability chamber.

-

Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry can be used to identify the mass of the degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the retention times and peak areas of any degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Logical Workflow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

For N-substituted morpholines, potential degradation pathways under stress conditions may include:

-

N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the diphenylethyl group.

-

Oxidation: Oxidation of the morpholine ring or the diphenylethyl moiety. N-oxidation is a common metabolic pathway for tertiary amines.

-

Ring Opening: Hydrolytic cleavage of the ether linkage in the morpholine ring under harsh acidic or basic conditions.

Conclusion

This technical guide outlines the fundamental experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not currently available, the methodologies described provide a robust framework for its physicochemical characterization. The anticipated low aqueous solubility and potential for oxidative and hydrolytic degradation underscore the importance of these studies in the early stages of research and development. The successful execution of these protocols will yield critical data for formulation development, shelf-life determination, and regulatory submissions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine, 4-(2-phenylethyl)- | C12H17NO | CID 411956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of 4-(2,2-diphenylethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic data for the compound 4-(2,2-diphenylethyl)morpholine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry. It also outlines general experimental protocols for acquiring such data. This guide is intended to serve as a reference for the characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds and functional groups.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H |

| -CH(Ph)₂ | 4.0 - 4.2 | Triplet | 1H |

| -CH₂-N | 2.7 - 2.9 | Triplet | 2H |

| Morpholine -CH₂-N- | 2.4 - 2.6 | Triplet | 4H |

| Morpholine -CH₂-O- | 3.6 - 3.8 | Triplet | 4H |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~142 |

| Phenyl CH | 128 - 130 |

| -CH(Ph)₂ | ~50 |

| -CH₂-N | ~58 |

| Morpholine -CH₂-N- | ~54 |

| Morpholine -CH₂-O- | ~67 |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C-O (Ether) | 1070 - 1150 | Strong |

| C-N (Amine) | 1020 - 1250 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]+ | 281.18 | Molecular Ion |

| [M-C₆H₅]+ | 204.13 | Loss of a phenyl group |

| [CH(C₆H₅)₂]+ | 167.09 | Diphenylmethyl cation (likely base peak) |

| [C₄H₈NO]+ | 86.06 | Morpholine fragment |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils/liquids): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system can be used for separation and analysis.

-

Acquisition:

-

The sample is vaporized and bombarded with a high-energy electron beam.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Structure-Activity Relationship of Morpholine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of morpholine-containing compounds, with a focus on their applications as anticancer and antifungal agents. The guide summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, often by targeting crucial signaling pathways involved in cell proliferation and survival. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[3][4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various morpholine derivatives against different cancer cell lines. These data highlight key SAR trends.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives [1][6]

| Compound | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |

| AK-3 | N,N-dimethylamine | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-4 | Indole | Moderate Activity | Moderate Activity | Moderate Activity |

| AK-5 | p-hydroxy phenyl | Favorable Activity | Favorable Activity | Favorable Activity |

| AK-7 | p-isopropyl phenyl | Favorable Activity | Favorable Activity | Favorable Activity |

| AK-10 | 4-methoxyphenyl | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Table 2: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors [7]

| Compound | Substitution Pattern | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 10c | 3,5-difluoro | 3.73 ± 0.17 | - | - |

| 10d | 3-fluoro, 5-trifluoromethyl | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 3,5-bis(trifluoromethyl) | 0.033 ± 0.003 | - | 0.63 ± 0.02 |

| 10h | 3,5-bis(trifluoromethyl) | - | 0.087 ± 0.007 | - |

Table 3: Cytotoxicity of Pyrimidine-Morpholine Hybrids [8]

| Compound | SW480 IC50 (µM) | MCF-7 IC50 (µM) |

| 2c | Significant Cytotoxicity | - |

| 2e | Significant Cytotoxicity | - |

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |

Key SAR Insights for Anticancer Activity

-

Substitution on Aromatic Rings: The nature and position of substituents on aromatic rings attached to the morpholine scaffold significantly influence anticancer activity. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups at specific positions can enhance potency.[7]

-

The Morpholine Ring as a Pharmacophore: The morpholine moiety itself is often crucial for activity, likely by providing favorable interactions with the target protein, such as hydrogen bonding via the oxygen atom, and improving the overall physicochemical properties of the molecule.[2]

-

Stereochemistry: The stereochemistry of substituents on the morpholine ring can play a critical role in determining the potency and selectivity of the compounds.[9]

Signaling Pathway Inhibition: PI3K/Akt/mTOR

Many morpholine-containing anticancer agents exert their effects by inhibiting one or more kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine compounds.

Antifungal Activity of Morpholine Derivatives

Morpholine-based compounds constitute an important class of antifungal agents. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC, and 50% Inhibitory Concentration - IC50) of sila-morpholine analogues against various fungal pathogens.

Table 4: Antifungal Activity of Sila-Morpholine Analogues (in µg/mL) [8]

| Compound | C. albicans (ATCC 24433) IC50 | C. albicans (ATCC 24433) MIC | C. neoformans (ATCC 34664) IC50 | C. neoformans (ATCC 34664) MIC | A. niger (ATCC 10578) IC50 | A. niger (ATCC 10578) MIC |

| 5 | 0.21 | 0.5 | 0.19 | 0.5 | 0.45 | 1 |

| 11 | 0.18 | 0.5 | 0.16 | 0.25 | 0.39 | 1 |

| 12 | 0.23 | 0.5 | 0.18 | 0.25 | 0.48 | 1 |

| 15 | 0.19 | 0.25 | 0.15 | 0.25 | 0.41 | 0.5 |

| 16 | 0.25 | 0.5 | 0.21 | 0.5 | 0.53 | 1 |

| 18 | 0.17 | 0.25 | 0.14 | 0.25 | 0.38 | 0.5 |

| 19 | 0.22 | 0.5 | 0.19 | 0.5 | 0.47 | 1 |

| 20 | 0.16 | 0.25 | 0.13 | 0.25 | 0.35 | 0.5 |

| 21 | 0.19 | 0.5 | 0.17 | 0.25 | 0.42 | 1 |

| 22 | 0.15 | 0.25 | 0.12 | 0.25 | 0.33 | 0.5 |

| 23 | 0.18 | 0.25 | 0.16 | 0.25 | 0.40 | 0.5 |

| 24 | 0.14 | 0.25 | 0.11 | 0.25 | 0.31 | 0.5 |

| Fenpropimorph | 0.28 | 0.5 | 0.25 | 0.5 | 0.62 | 1 |

| Amorolfine | 0.15 | 0.25 | 0.12 | 0.25 | 0.34 | 0.5 |

| Fluconazole | 0.5 | 1 | 2 | 4 | >64 | >64 |

Key SAR Insights for Antifungal Activity

-

Silicon Incorporation: The replacement of a carbon atom with silicon in the morpholine ring or in substituents can lead to potent antifungal agents with improved activity compared to traditional morpholine antifungals like fenpropimorph.[8]

-

Basic Tertiary Nitrogen: A basic tertiary nitrogen atom within the morpholine ring is often essential for antifungal activity.[8]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate the fungal cell membrane and reach its target.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of newly synthesized compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: A generalized workflow for determining the in vitro anticancer activity of morpholine compounds using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Workflow for Broth Microdilution Assay

Caption: A generalized workflow for determining the in vitro antifungal activity of morpholine compounds using the broth microdilution method.

Detailed Protocol:

-

Compound Dilution: Prepare a stock solution of the morpholine compound, typically in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. Adjust the suspension to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for fungal growth or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in turbidity compared to the growth control.[4]

Synthesis Workflow Example

The synthesis of bioactive morpholine derivatives often involves multi-step reaction sequences. The following diagram illustrates a general workflow for the synthesis of a substituted morpholine compound.

Caption: A generalized experimental workflow for the synthesis of a bioactive morpholine derivative.

Conclusion

The morpholine scaffold remains a highly valuable and versatile component in the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships of morpholine derivatives is paramount for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the SAR of morpholine compounds in the context of anticancer and antifungal activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this information will serve as a valuable resource for researchers dedicated to the discovery and development of next-generation morpholine-based therapeutics.

References

- 1. oxfordre.com [oxfordre.com]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]